molecular formula C8H11N3O3 B3318074 Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate CAS No. 98594-73-1

Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate

Cat. No. B3318074
CAS RN: 98594-73-1
M. Wt: 197.19 g/mol
InChI Key: RWPVDYXWCGXMAV-UHFFFAOYSA-N
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Description

“Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate” is a chemical compound that is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate”, often involves multi-component reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate” and similar compounds can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate” and similar compounds can be complex. They often involve the use of catalysts and can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Mechanism of Action

The mechanism of action of “Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate” and similar compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for the research on “Ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research could be done to better understand their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name

ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-7(12)5-4-10-8(13)11(2)6(5)9/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPVDYXWCGXMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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